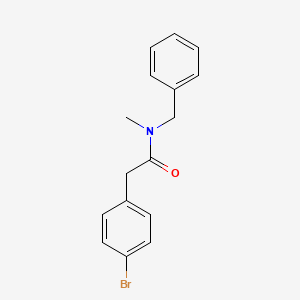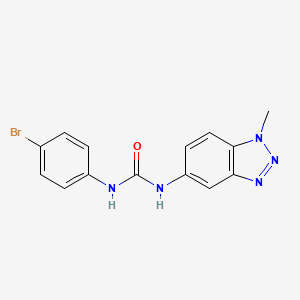
N-(4-bromo-2-fluorophenyl)-2-pyrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-2-pyrazinecarboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as BFPY and is a pyrazine derivative that has been shown to have a variety of interesting properties. In
Mécanisme D'action
BFPY is believed to act as an inhibitor of the enzyme glycogen synthase kinase 3β (GSK-3β). This enzyme is involved in the regulation of a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, BFPY may be able to modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
BFPY has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that BFPY can inhibit the growth of cancer cells and modulate the immune system. In vivo studies have shown that BFPY can improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BFPY is that it is relatively easy to synthesize and purify, making it a convenient compound for use in lab experiments. However, one limitation is that it has not yet been extensively studied in humans, so its potential therapeutic effects and safety profile are not yet fully understood.
Orientations Futures
There are several potential future directions for research on BFPY. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as an anti-tumor agent. Studies are needed to determine its mechanism of action and its potential as a therapeutic agent for various types of cancer. Additionally, further studies are needed to explore the potential applications of BFPY in other areas of research, such as immunology and cell biology.
Méthodes De Synthèse
The synthesis of BFPY involves the reaction of 4-bromo-2-fluoroaniline with pyrazine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The resulting product is then purified using column chromatography to obtain pure BFPY.
Applications De Recherche Scientifique
BFPY has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have potential as an anti-tumor agent and as a modulator of the immune system. BFPY has also been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFN3O/c12-7-1-2-9(8(13)5-7)16-11(17)10-6-14-3-4-15-10/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLPAMMNUSTJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5816180.png)


![3-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5816194.png)
![8-(1,1-dimethylpropyl)-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5816197.png)

![ethyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5816211.png)



![N-3-isoxazolyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5816248.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5816250.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5816252.png)
